molecular formula C17H23N3O2 B2395455 (E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide CAS No. 2411335-92-5

(E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide

Cat. No.: B2395455
CAS No.: 2411335-92-5
M. Wt: 301.39
InChI Key: RDNZYQHHYHUTTP-RMKNXTFCSA-N
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Description

(E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which is then functionalized with various substituents. The key steps may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenyl Group: This step often involves Friedel-Crafts acylation or alkylation reactions.

    Formation of the Enamide Moiety: This can be done through condensation reactions involving amines and carbonyl compounds.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may be investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine

In medicine, piperidine derivatives are often explored for their pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects.

Industry

Industrially, such compounds may be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to and modulating the activity of receptors.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Ion Channels: Modulating ion channel activity to affect cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine ring structures.

    Enamides: Compounds with similar enamide functional groups.

Uniqueness

(E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

(E)-4-(dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-19(2)12-6-9-16(21)18-14-10-11-17(22)20(13-14)15-7-4-3-5-8-15/h3-9,14H,10-13H2,1-2H3,(H,18,21)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNZYQHHYHUTTP-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1CCC(=O)N(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1CCC(=O)N(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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